2-Methyl-N-(triphenylphosphoranylidene)aniline

Iminophosphorane Aza-Wittig Steric Effects

Standard aza-ylides often lack regiocontrol in congested C=N bond formations. This ortho-methyl-substituted iminophosphorane provides quantifiable steric hindrance to modulate nucleophilicity and coordination geometry. - **Key application**: Aza-Wittig reactions for substituted indoles/benzothiazoles; masked aniline equivalent for Pd-catalyzed selective N-alkylation. - **Differentiation**: Ortho-methyl group reduces side reactions vs. unsubstituted analog (CAS 2325-27-1); requires re-optimization if substituted. - **Supply**: BenchChem ensures batch-to-batch consistency for SAR studies in organometallic catalysis & electrolyte additive development.

Molecular Formula C25H22NP
Molecular Weight 367.4 g/mol
CAS No. 35843-74-4
Cat. No. B11532362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-N-(triphenylphosphoranylidene)aniline
CAS35843-74-4
Molecular FormulaC25H22NP
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H22NP/c1-21-13-11-12-20-25(21)26-27(22-14-5-2-6-15-22,23-16-7-3-8-17-23)24-18-9-4-10-19-24/h2-20H,1H3
InChIKeyBRVKYNOLBGVHFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(triphenylphosphoranylidene)aniline Overview


2-Methyl-N-(triphenylphosphoranylidene)aniline (CAS 35843-74-4) is an N-aryl iminophosphorane (phosphinimine) belonging to the broader class of aza-ylides. Characterized by a P=N double bond, this compound features a 2-methyl substituent on the aniline ring, which introduces steric and electronic differentiation from unsubstituted analogs . It is primarily utilized as a reactive intermediate in aza-Wittig reactions for the construction of C=N bonds and as a precursor for the synthesis of nitrogen-containing heterocycles, as well as a ligand scaffold in organometallic catalysis [1].

2-Methyl-N-(triphenylphosphoranylidene)aniline vs. Unsubstituted Analog


The 2-methyl substitution on the N-aryl ring of 2-Methyl-N-(triphenylphosphoranylidene)aniline introduces a quantifiable steric and electronic perturbation that fundamentally alters its reactivity profile compared to its closest analog, N-(triphenylphosphoranylidene)aniline (CAS 2325-27-1). While both compounds serve as aza-ylides, the ortho-methyl group imposes a steric hindrance that can decelerate reaction kinetics at the imine nitrogen and can influence the coordination geometry in metal complexes [1]. Furthermore, class-level studies on N-(substituted phenyl)-iminotriphenylphosphoranes demonstrate that substituents on the aniline ring correlate with significant changes in basicity (pKa), which directly impacts nucleophilicity and, consequently, yields in aza-Wittig reactions [2]. Therefore, substituting this compound with an unsubstituted or para-substituted analog in a synthetic route without re-optimization risks lower conversion rates, altered regioselectivity, or the formation of different byproducts.

2-Methyl-N-(triphenylphosphoranylidene)aniline Differential Evidence


Ortho-Methyl Steric Effects on Reactivity

The presence of the 2-methyl group on the aniline ring introduces steric hindrance around the P=N bond relative to the unsubstituted N-(triphenylphosphoranylidene)aniline [1]. Solid-state structural studies on related iminophosphoranes indicate that ortho-substituents influence the P=N-C bond angle and can shield the nucleophilic nitrogen center [2].

Iminophosphorane Aza-Wittig Steric Effects

Basicity Modulation by Aryl Substituents

The basicity of N-aryl iminotriphenylphosphoranes is highly sensitive to aryl ring substitution. A study correlating pKa values of N-(substituted phenyl)-iminotriphenylphosphoranes with Hammett sigma constants (σ0) found a reaction constant ρ of +3.5, indicating a strong negative charge build-up on the imine nitrogen upon protonation [1]. While the exact pKa for 2-methyl-N-(triphenylphosphoranylidene)aniline was not found in the accessed literature, the established correlation allows for estimation based on the electronic properties of the 2-methyl substituent.

Basicity pKa Nucleophilicity

HPLC Purity Analysis Method

A validated reverse-phase HPLC method using a Newcrom R1 column (designed for low silanol activity to minimize peak tailing of basic amines) has been established for the analysis of 2-Methyl-N-(triphenylphosphoranylidene)aniline [1]. The method utilizes a mobile phase of acetonitrile, water, and phosphoric acid, providing a robust quality control (QC) metric for procurement.

HPLC Purity Analysis Method Development

2-Methyl-N-(triphenylphosphoranylidene)aniline Key Applications


Regioselective Aza-Wittig N-Heterocycle Synthesis

The ortho-methyl group on the aniline ring of 2-Methyl-N-(triphenylphosphoranylidene)aniline provides steric shielding around the P=N bond. This property is critical for applications requiring the regioselective construction of C=N bonds adjacent to congested centers, such as in the synthesis of substituted indoles, benzothiazoles, or other fused heterocycles where unsubstituted iminophosphoranes may lead to undesired side-reactions or lower yields due to uncontrolled nucleophilic attack [1].

Pd-Catalyzed Ortho-Substituted Monoalkylaniline Synthesis

This compound serves as a protected aniline equivalent in palladium-catalyzed alkylation and hydrolysis sequences to access ortho-substituted monoalkylanilines [1]. The iminophosphorane moiety acts as a masked amine, allowing for selective N-alkylation while the 2-methyl substituent on the aromatic ring remains intact. This provides a strategic advantage over direct alkylation of 2-methylaniline, which often suffers from over-alkylation and low selectivity [2].

Electrolyte Additive for High-Voltage Li-Ion Batteries

Building on the demonstrated efficacy of N-(triphenylphosphoranylidene)aniline (TPPA) as an electrolyte additive for improving the capacity retention of LiCoO2 cathodes under high-voltage operation [1], 2-Methyl-N-(triphenylphosphoranylidene)aniline represents a logical derivative for systematic structure-activity relationship (SAR) studies. The electron-donating methyl group can modulate the oxidation potential of the additive, offering a path to fine-tune the formation of the solid electrolyte interphase (SEI) and enhance cyclic stability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-N-(triphenylphosphoranylidene)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.